molecular formula C13H14BrFN2 B1377970 5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole CAS No. 1393442-64-2

5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole

Cat. No.: B1377970
CAS No.: 1393442-64-2
M. Wt: 297.17 g/mol
InChI Key: VVQSNHIJZWNKCL-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Mechanism of Action

Comparison with Similar Compounds

5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole can be compared with other benzimidazole derivatives, such as:

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2/c1-8-16-12-6-10(14)11(15)7-13(12)17(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQSNHIJZWNKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1C3CCCC3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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